molecular formula C16H13FOS B13103514 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13103514
M. Wt: 272.3 g/mol
InChI Key: ZKDSINCMBDLOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and thiobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound’s fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ketone and thiobenzaldehyde moieties may also contribute to its biological effects by forming reactive intermediates that can modify biomolecules.

Comparison with Similar Compounds

  • 4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
  • 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
  • 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

Comparison:

    Uniqueness: The presence of the 3-fluorophenyl group in 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.

    Reactivity: The specific positioning of the fluorine atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C16H13FOS

Molecular Weight

272.3 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-15-3-1-2-14(10-15)16(18)9-8-12-4-6-13(11-19)7-5-12/h1-7,10-11H,8-9H2

InChI Key

ZKDSINCMBDLOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.